Medicarpin
Overview
Description
Medicarpin is a pterocarpan, a derivative of isoflavonoids . It is found in various plants such as Medicago truncatula and Swartzia madagascariensis . Medicarpin has been found to have multiple medicinal activities, including anti-tumor, anti-osteoporosis, and anti-bacterial effects .
Synthesis Analysis
The synthesis of Medicarpin involves several key genes identified through comparative transcriptome analysis and bioinformatic analyses . In vitro and in vivo enzymatic activity assays have confirmed the catalytic functions of these enzymes in the biosynthesis of Medicarpin and its intermediates . The heterogenous biosynthesis of Medicarpin has been achieved using liquiritigenin as the substrate in engineered Saccharomyces cerevisiae .
Molecular Structure Analysis
Medicarpin belongs to the group of dihydroisoflavonoids with a benzopyran-bemzofuran four-ring structure skeleton . It is widely distributed in various medicinal plants .
Physical And Chemical Properties Analysis
Medicarpin is a powder that is stable if stored as directed . It should be protected from light and heat .
Scientific Research Applications
Neuroprotective Effects : Medicarpin has demonstrated potential in treating Alzheimer's disease (AD). It ameliorates cognitive and memory dysfunction and modulates cholinergic metabolism in scopolamine-induced amnesic mice. The drug targets networks relevant to neuronal apoptosis and synaptic plasticity, playing key roles in the regulation of neuronal apoptosis and synaptic plasticity (Li et al., 2021).
Lipolysis in Adipocytes : Medicarpin promotes lipolysis, particularly in brown adipose tissue. It increases the expression of hormone-sensitive lipase and adipose triglyceride lipase, critical enzymes for lipolysis, through a Protein Kinase A-dependent pathway (Khan Mohammad Imran et al., 2018).
Amelioration of Brain Injury : In a murine model of cerebral ischemia, Medicarpin exhibited neuroprotective effects. It improved survival rates, enhanced mobility, and preserved the blood-brain barrier, indicating its potential in post-stroke therapy (Chern et al., 2021).
Bone Health : Medicarpin inhibits osteoclastogenesis and promotes bone regeneration, offering a nonestrogenic bone-conserving effect in ovariectomized mice. It suppresses osteoclast formation and induces apoptosis in mature osteoclasts, suggesting its usefulness in treating bone-related disorders (Tyagi et al., 2010).
Detoxification Mechanism in Plants : Medicarpin accumulation in response to metal and selenium stress suggests its role in detoxification. The compound's excretion from the roots of fenugreek seedlings indicates a potential non-element-specific resistance mechanism in plants (Matsouka et al., 2011).
Cognitive Function Improvement : Medicarpin showed promise in treating neurological disorders like Alzheimer's and Parkinson's disease. It improved cognitive function and increased brain-derived neurotrophic factor and dopamine D2 receptor expressions in scopolamine-induced cognitively impaired mice (Oh et al., 2023).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(6aR,11aR)-9-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-18-10-3-5-11-13-8-19-14-6-9(17)2-4-12(14)16(13)20-15(11)7-10/h2-7,13,16-17H,8H2,1H3/t13-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRJSISNDPOJOP-BBRMVZONSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3COC4=C(C3O2)C=CC(=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)[C@@H]3COC4=C([C@@H]3O2)C=CC(=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301026587 | |
Record name | Medicarpin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301026587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Medicarpin | |
CAS RN |
32383-76-9 | |
Record name | Medicarpin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32383-76-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Medicarpin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032383769 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Medicarpin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=350085 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Medicarpin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301026587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MEDICARPIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TX086I6IG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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